molecular formula C7H7F3N2O2 B1268820 2-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid CAS No. 345637-71-0

2-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid

Cat. No. B1268820
M. Wt: 208.14 g/mol
InChI Key: RBHQAIFXLJIFFM-UHFFFAOYSA-N
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Description

The interest in pyrazole derivatives, including compounds like 2-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid, arises from their diverse chemical properties and potential applications in various fields such as materials science and pharmaceuticals. These compounds are recognized for their structural uniqueness, which allows for a wide range of chemical reactions and modifications, leading to new substances with specific physical and chemical properties.

Synthesis Analysis

Synthetic approaches to pyrazole derivatives often involve multicomponent reactions, showcasing the flexibility in forming these compounds. For instance, a one-pot, four-component condensation method has been described for the synthesis of 3-(5-amino-3-methyl-1H-pyrazol-4-yl)-3-arylpropanoic acid derivatives, emphasizing the efficiency and environmental friendliness of the synthesis process (Xiao, Lei, & Hu, 2011).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial for their chemical behavior and potential applications. X-ray diffraction analysis has been employed to determine the crystal structures of these compounds, providing valuable insights into their molecular configurations and the stability of their tautomeric forms (Shen et al., 2012).

Chemical Reactions and Properties

Pyrazole derivatives participate in a variety of chemical reactions, including cyclizations and acylation processes. The reactivity can be influenced by the presence of substituents, as demonstrated in studies exploring divergent cyclizations of pyrazole acetic acids with different electrophiles, leading to a range of heterocyclic products (Smyth et al., 2007).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting points, and crystalline structures, are directly related to their molecular structure. Detailed characterization using NMR, IR spectroscopy, and HRMS analyses supports the identification and understanding of these properties, as well as the stability and reactivity of the compounds (Li-qun Shen et al., 2012).

Scientific Research Applications

  • Agrochemical and Pharmaceutical Industries

    • Summary of Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
    • Methods of Application : The number of chlorine atoms introduced to the pyridine ring can be controlled by changing the molar ratio of chlorine gas and the reaction temperature .
    • Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
  • Pharmaceutical Industry

    • Summary of Application : Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA .
    • Results or Outcomes : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
  • Synthesis of Active Agrochemical and Pharmaceutical Ingredients

    • Summary of Application : Trifluoromethylpyridine (TFMP) and its derivatives are used in the synthesis of active ingredients in agrochemicals and pharmaceuticals .
    • Methods of Application : The number of chlorine atoms introduced to the pyridine ring can be controlled by changing the molar ratio of chlorine gas and the reaction temperature .
    • Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
  • Protodeboronation of Pinacol Boronic Esters

    • Summary of Application : Protodeboronation of pinacol boronic esters is a valuable but underdeveloped transformation .
    • Methods of Application : The protocol allows for formal anti-Markovnikov alkene hydromethylation .
    • Results or Outcomes : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
  • Synthesis of Active Pharmaceutical Ingredients

    • Summary of Application : Trifluoromethyl-containing compounds are used in the synthesis of active ingredients in pharmaceuticals .
    • Methods of Application : The number of chlorine atoms introduced to the pyridine ring can be controlled by changing the molar ratio of chlorine gas and the reaction temperature .
    • Results or Outcomes : Several trifluoromethylpyridine (TFMP) derivatives are used in the pharmaceutical industry; five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
  • Formal Anti-Markovnikov Alkene Hydromethylation

    • Summary of Application : Protodeboronation of pinacol boronic esters is a valuable but underdeveloped transformation .
    • Methods of Application : Paired with a Matteson–CH2–homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .
    • Results or Outcomes : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .

Future Directions

Trifluoromethylpyridine derivatives, including “2-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid”, have found applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O2/c1-4-2-5(7(8,9)10)11-12(4)3-6(13)14/h2H,3H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBHQAIFXLJIFFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90344349
Record name [5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid

CAS RN

345637-71-0
Record name (5-Methyl-3-trifluoromethylpyrazol-1-yl)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=345637-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
FY Li, XF Guo, ZJ Fan, YQ Zhang, GN Zong… - Chinese Chemical …, 2015 - Elsevier
A series of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives were designed and synthesized. Their structures were confirmed by melting points, IR, 1 H NMR, 13 C NMR, and …
Number of citations: 29 www.sciencedirect.com
XR Tian, XJ Peng, TT Zhao, Q Bian… - Journal of Heterocyclic …, 2022 - Wiley Online Library
To study the influence of changing the piperidine ring on the fungicidal activity, at the same time based on the successful experience of opening the oxazoline ring, a series of novel …
Number of citations: 1 onlinelibrary.wiley.com

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